

# RP101442: An Active Metabolite of Ozanimod - A Technical Guide

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## Compound of Interest

Compound Name: RP101442

Cat. No.: B3321053

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## Introduction

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3][4] Its therapeutic effects are mediated through the modulation of S1P receptors 1 and 5 (S1P1 and S1P5), which play a crucial role in lymphocyte trafficking.[3][5] Upon oral administration, Ozanimod undergoes extensive metabolism, leading to the formation of several circulating metabolites, some of which are pharmacologically active.[6][7] This technical guide provides an in-depth focus on **RP101442**, a notable active metabolite of Ozanimod. While considered a minor metabolite in terms of systemic exposure, its activity at the S1P1 receptor contributes to the overall pharmacological profile of Ozanimod.[8][9]

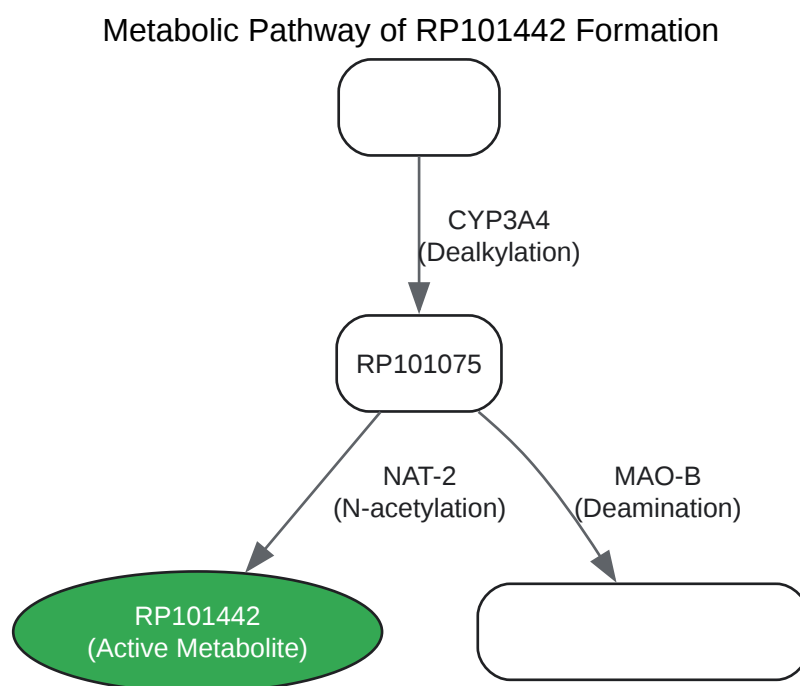
## Metabolic Pathway and Formation of RP101442

Ozanimod is metabolized through multiple enzymatic pathways, including oxidation, dealkylation, and N-acetylation.[6][7] The formation of **RP101442** is a secondary metabolic step, originating from the primary metabolite RP101075. The metabolic cascade leading to **RP101442** is as follows:

- Formation of RP101075: Ozanimod is first metabolized via dealkylation, a reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4, to form the intermediate metabolite RP101075.[6][7]

- N-acetylation to **RP101442**: RP101075 subsequently undergoes N-acetylation, catalyzed by N-acetyltransferase 2 (NAT-2), to yield **RP101442**.[\[6\]](#)[\[7\]](#)

This metabolic pathway highlights the role of both Phase I (CYP3A4) and Phase II (NAT-2) enzymes in the biotransformation of Ozanimod and the generation of its active metabolites.



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Metabolic conversion of Ozanimod to **RP101442**.

## Pharmacological Activity and Quantitative Data

**RP101442** is a potent and selective agonist of the S1P1 receptor. Its activity at S1P1 contributes to the overall mechanism of action of Ozanimod, which involves the internalization of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes that can infiltrate the central nervous system in multiple sclerosis.[\[3\]](#)[\[10\]](#)

The following table summarizes the available quantitative data for **RP101442** and, for comparison, its parent drug Ozanimod and other key metabolites.

Compound	Target	Parameter	Value	Reference(s)
RP101442	S1P1	EC50	2.6 nM	[11][12]
S1P5	EC50	171 nM	[11][12]	
Ozanimod	S1P1	EC50	0.44 nM	[12]
S1P5	EC50	11.1 nM	[12]	
RP101075	S1P1	EC50	0.27 nM	[12]
S1P5	EC50	5.9 nM	[12]	
RP101988	S1P1	EC50	0.19 nM	[12]
S1P5	EC50	32.8 nM	[12]	

#### Pharmacokinetic Profile:

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for **RP101442** have been estimated in clinical studies, the detailed data are not publicly available. It is characterized as a minor active metabolite, and along with other minor active metabolites (RP101988 and RP112289), it contributes to approximately 6% of the total circulating active drug exposure following multiple doses of Ozanimod.[9] In contrast, the major active metabolites, CC112273 and CC1084037, account for approximately 73% and 15% of the total active drug exposure, respectively.

## Experimental Protocols

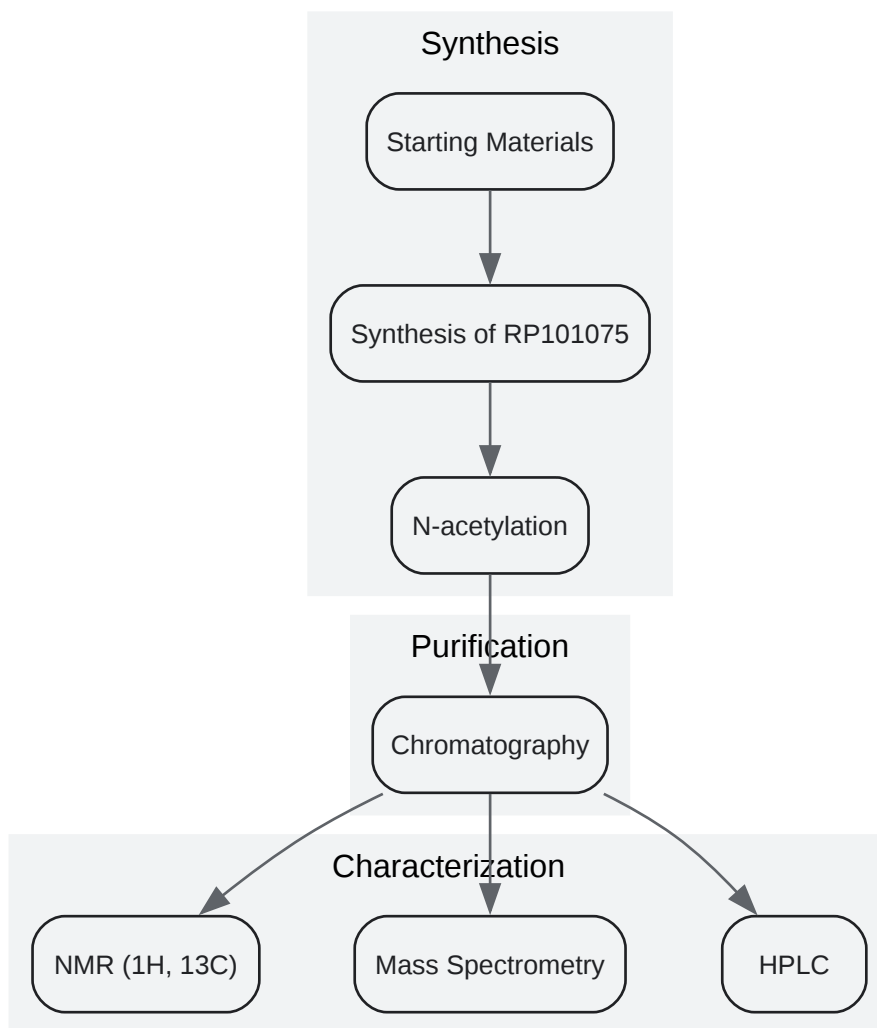
Detailed experimental protocols for the specific synthesis and biological evaluation of **RP101442** are not extensively published. However, based on the available literature and standard methodologies, the following sections outline the likely approaches.

## Synthesis and Characterization of RP101442

The synthesis of **RP101442** for use as a reference standard in analytical and biological assays would likely involve the following general steps:

- Synthesis of the precursor RP101075: This would be the initial step, likely involving multi-step organic synthesis to construct the core structure of the molecule.
- N-acetylation of RP101075: The final step would involve the selective N-acetylation of the primary amine group on RP101075. This could be achieved using a suitable acetylating agent, such as acetic anhydride or acetyl chloride, under controlled reaction conditions to avoid side reactions.
- Purification and Characterization: The synthesized **RP101442** would be purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound would be confirmed using a suite of analytical methods, including:
  - Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and connectivity of atoms.
  - Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
  - High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

## General Workflow for RP101442 Synthesis and Characterization



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Workflow for **RP101442** synthesis.

## In Vitro S1P1 Receptor Agonism Assay

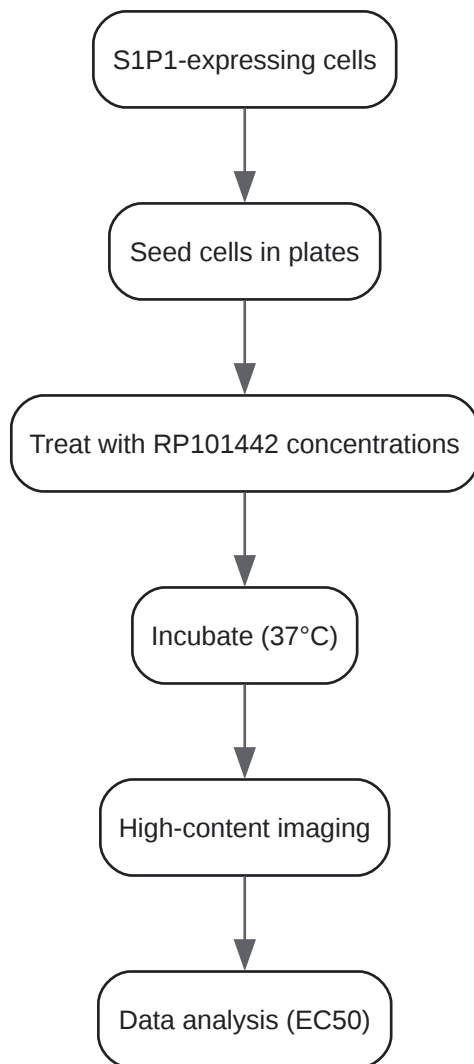
The potency of **RP101442** at the S1P1 receptor would be determined using an in vitro functional assay. A common method is a receptor internalization assay or a G-protein activation assay, such as a GTPyS binding assay.

### Example Protocol: S1P1 Receptor Internalization Assay

This type of assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.

- **Cell Culture:** A stable cell line engineered to express human S1P1, often tagged with a fluorescent protein (e.g., GFP), is used. Cells are cultured in appropriate media and conditions.
- **Compound Preparation:** A stock solution of **RP101442** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing.
- **Assay Procedure:**
  - Cells are seeded into multi-well plates and allowed to adhere.
  - The cells are then treated with the various concentrations of **RP101442**. A known S1P1 agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
  - The plates are incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for receptor internalization.
- **Detection and Analysis:**
  - The internalization of the fluorescently tagged S1P1 receptor is quantified using high-content imaging or flow cytometry. The signal from the cell surface decreases as the receptors are internalized into intracellular vesicles.
  - The data are analyzed to generate a concentration-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

## S1P1 Receptor Internalization Assay Workflow



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S1P1 receptor assay workflow.

## Bioanalytical Method for Quantification in Plasma

The quantification of **RP101442** and other Ozanimod metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

#### General LC-MS/MS Protocol:

- Sample Preparation:
  - Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of the analyte) is added.
  - The analytes (Ozanimod and its metabolites) are extracted from the plasma matrix. This can be done using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Chromatographic Separation:
  - The extracted sample is injected into an HPLC or UHPLC system.
  - The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
  - The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
- Quantification:
  - The peak areas of the analytes are measured and compared to the peak areas of the internal standard.
  - A calibration curve, prepared by spiking known concentrations of the analytes into a blank matrix, is used to determine the concentration of the analytes in the unknown samples.

## Conclusion



**RP101442** is an active metabolite of Ozanimod that, despite its minor contribution to the overall systemic exposure of active moieties, exhibits potent agonist activity at the S1P1 receptor. Its formation via N-acetylation of the precursor RP101075 demonstrates the complex metabolic fate of Ozanimod. Understanding the pharmacology and pharmacokinetics of all active metabolites, including **RP101442**, is essential for a comprehensive characterization of the clinical profile of Ozanimod. Further research to fully elucidate the specific contribution of **RP101442** to the therapeutic efficacy and safety of Ozanimod would be of value to the scientific community.

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